Methyl 4-deoxy-a-D-glucopyranoside structure elucidation
Methyl 4-deoxy-a-D-glucopyranoside structure elucidation
Methyl 4-deoxy- -D-glucopyranoside Structure Elucidation
An In-Depth Technical Guide for Structural Validation
Executive Summary
Methyl 4-deoxy-
The elucidation of this molecule presents a unique stereochemical challenge: the deoxygenation at C4 destroys the chiral center that typically distinguishes D-glucose from D-galactose. Consequently, the structural validation process must not only confirm the loss of the hydroxyl group but also rigorously establish the integrity of the remaining chiral centers (C1, C2, C3, C5) and the dominant chair conformation.
This guide outlines a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for determining connectivity and stereochemistry in solution.
Synthetic Context & Isolation Logic
To understand the impurities and structural isomers potentially present during elucidation, one must understand the genesis of the molecule. The standard synthesis involves the Barton-McCombie radical deoxygenation .
-
Precursor: Methyl 2,3,6-tri-O-benzyl-
-D-glucopyranoside (or similar protected derivatives). -
Mechanism: Conversion of the C4-OH to a thiocarbonyl derivative (xanthate or thionocarbonate), followed by radical reduction with tributyltin hydride (
) and AIBN.[1][2] -
Elucidation Implication: The primary contaminants to screen for are organotin residues and incomplete reduction products (C4-OH retention).
Visualization: Structural Validation Workflow
The following diagram illustrates the logical flow from isolation to definitive structural proof.
Figure 1: Step-wise logical flow for structural validation, moving from elemental composition to stereochemical certainty.
Mass Spectrometry Profile
Before complex NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision gate.
-
Molecular Formula:
-
Exact Mass: 178.0841 Da
-
Ionization Mode: ESI+ (Electrospray Ionization) typically yields
or .
| Ion Species | Theoretical m/z | Diagnostic Note |
| 201.0739 | Primary adduct in positive mode. | |
| 179.0920 | Often weak in carbohydrates due to low basicity. | |
| Fragment | ~147 | Loss of |
| Fragment | ~160 | Loss of |
Diagnostic Check: The absence of a peak at m/z 194 (
NMR Spectroscopy: The Core Validation
This is the most critical section. The deoxygenation at C4 introduces a methylene group (
13C NMR & DEPT-135
The Carbon-13 spectrum provides the most immediate proof of deoxygenation.
-
C4 Signal (The "Smoking Gun"): In standard D-glucose, C4 resonates at ~70 ppm. In the 4-deoxy derivative, this signal shifts upfield to ~34–38 ppm .
-
DEPT-135 Phase:
-
C1, C2, C3, C5: Positive (CH).
-
C6: Negative (CH2).
-
C4: Negative (CH2).
-
Interpretation: The appearance of a second negative signal (besides C6) in the DEPT-135 spectrum is definitive proof of the methylene group introduction.
-
1H NMR: Coupling Analysis
The proton spectrum validates the stereochemistry. We assume a
Key Proton Assignments (in
-
H1 (Anomeric):
-
Shift: ~4.70 ppm.[3]
-
Multiplicity: Doublet (d).
-
Coupling (
): ~3.5 Hz . -
Significance: This small coupling constant is characteristic of an equatorial-axial relationship (H1 eq, H2 ax), confirming the
-anomeric configuration. (A -anomer would show Hz).
-
-
H4a and H4e (The Deoxy Site):
-
The C4 protons are diastereotopic.
-
H4a (Axial): Typically a quartet or multiplet at ~1.4–1.6 ppm. It has large trans-diaxial couplings to H3 and H5.
-
H4e (Equatorial): Typically a multiplet at ~1.9–2.1 ppm. It has smaller equatorial-axial couplings.
-
Note: The exact shifts vary with solvent, but the presence of these high-field signals is diagnostic.
-
-
Vicinal Couplings (The "Chair" Proof):
- : Large (~11 Hz). Indicates H3 and H4a are trans-diaxial. Since H4a is axial, H3 must be axial .
- : Large (~11 Hz). Indicates H4a and H5 are trans-diaxial. H5 must be axial .
-
Conclusion: The large couplings confirm that the ring is in the
conformation where C2, C3, and C5 substituents are equatorial.
2D NMR Connectivity (COSY & NOESY)
To unambiguously assign the spectrum, 2D correlations are required.
-
COSY (Correlation Spectroscopy): Traces the proton scalar coupling network:
- .
-
Critical Check: H3 should show cross-peaks to two protons in the high-field region (H4a/H4e), and H5 should show cross-peaks to the same two protons. This confirms the deoxygenation is at position 4, not 2 or 3.
-
NOESY (Nuclear Overhauser Effect):
-
H1
H2: Weak NOE (trans-relationship in -anomer). -
H1
OMe: Strong NOE. -
H3
H5: Strong NOE. In the chair, H3 and H5 are both axial (1,3-diaxial interaction). This correlation proves the stereochemistry at C3 and C5 is retained and the ring has not flipped to a skew-boat.
-
Visualization: Spin System & Coupling Network
The following graph visualizes the COSY connectivity and the critical NOE correlations that define the stereochemistry.
Figure 2: NMR Connectivity Map. Solid grey lines indicate scalar couplings (COSY); Green dashed lines indicate spatial proximity (NOESY). The H3-H4a-H5 pathway confirms the 4-deoxy position.
Physical Characterization
While NMR is definitive, standard physical constants are required for regulatory documentation and purity assessment.
-
Physical State: Typically a crystalline solid or a clear syrup (depending on purity and hydration).
-
Melting Point: Literature values for 4-deoxy-
-D-xylo-hexopyranosides often range between 90–95 °C (derivatives vary; always compare to a specific reference standard). -
Optical Rotation
: Positive rotation is expected for the -D-anomer (typically to in water), following Hudson’s Isorotation Rules.
Common Pitfalls in Elucidation
-
Confusing 4-deoxy-glucose with 3-deoxy-glucose:
-
Differentiation: In 3-deoxy, the high-field methylene signals will show COSY correlations to H2 and H4. In 4-deoxy, they correlate to H3 and H5.
-
-
Anomeric Purity:
-
The synthesis often yields an
mixture. -
Check: Look for a minor doublet at ~4.2 ppm with a large coupling (
Hz), indicative of the -anomer.
-
-
Tin Contamination:
-
Residues from
can appear in the aliphatic region (0.8–1.5 ppm), obscuring the H4 signals. -
Solution: 1H NMR integration of the butyl region vs. the sugar signals.
-
References
-
Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
-
Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life (2nd ed.). Elsevier. (General reference for carbohydrate NMR standards).
- Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Reference for C-13 shifts of deoxy sugars).
-
Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.[4] Carbohydrate Research, 343(1), 101-112.[4]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
